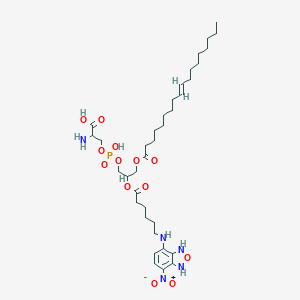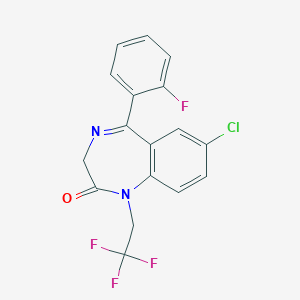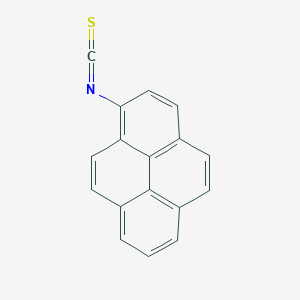
2-(Sulfamoylamino)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Sulfamoylamino)-1,3-benzothiazole, also known as SABT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. SABT is a benzothiazole derivative that has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral activities.
Wirkmechanismus
The mechanism of action of 2-(Sulfamoylamino)-1,3-benzothiazole is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory activity by inhibiting the NF-κB pathway, which is a key regulator of inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, this compound has been found to inhibit the replication of HIV-1 and HSV-1 by inhibiting viral entry and viral gene expression.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are key mediators of inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, this compound has been found to inhibit the replication of HIV-1 and HSV-1 by inhibiting viral entry and viral gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Sulfamoylamino)-1,3-benzothiazole has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Furthermore, this compound has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. This compound has been found to have low solubility in water, which can limit its bioavailability. Furthermore, this compound has been found to have low stability in acidic and basic conditions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(Sulfamoylamino)-1,3-benzothiazole. One potential direction is to further investigate the mechanism of action of this compound. Another potential direction is to explore the potential therapeutic applications of this compound in other diseases such as autoimmune diseases and neurodegenerative diseases. Furthermore, future research can focus on improving the bioavailability and stability of this compound to enhance its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-viral activities. The synthesis method of this compound involves a multi-step reaction process. This compound exerts its anti-inflammatory activity by inhibiting the NF-κB pathway and induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has several advantages for lab experiments, but also has limitations such as low solubility and stability in certain conditions. Future research can focus on exploring the potential therapeutic applications of this compound in other diseases and improving its bioavailability and stability.
Synthesemethoden
2-(Sulfamoylamino)-1,3-benzothiazole can be synthesized through a multi-step reaction process. The first step involves the synthesis of 2-aminobenzenethiol, which is then reacted with chloroacetic acid to form 2-(carboxymethylthio)aniline. The second step involves the reaction of 2-(carboxymethylthio)aniline with thionyl chloride to form 2-(chloromethylthio)aniline. Finally, the reaction of 2-(chloromethylthio)aniline with sulfamide leads to the formation of this compound.
Wissenschaftliche Forschungsanwendungen
2-(Sulfamoylamino)-1,3-benzothiazole has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has been found to possess anti-viral activity against HIV-1 and HSV-1.
Eigenschaften
CAS-Nummer |
136810-66-7 |
|---|---|
Molekularformel |
C7H7N3O2S2 |
Molekulargewicht |
229.3 g/mol |
IUPAC-Name |
2-(sulfamoylamino)-1,3-benzothiazole |
InChI |
InChI=1S/C7H7N3O2S2/c8-14(11,12)10-7-9-5-3-1-2-4-6(5)13-7/h1-4H,(H,9,10)(H2,8,11,12) |
InChI-Schlüssel |
BMMGGOBJDGZMBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)N |
Synonyme |
Sulfamide, 2-benzothiazolyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






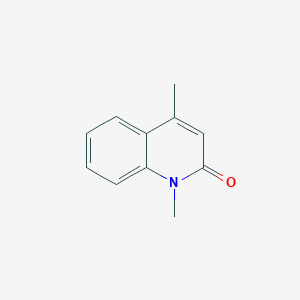

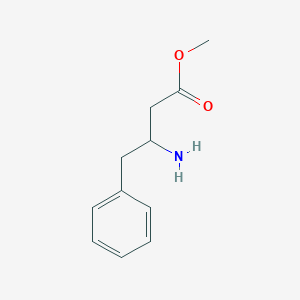

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)
![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)
